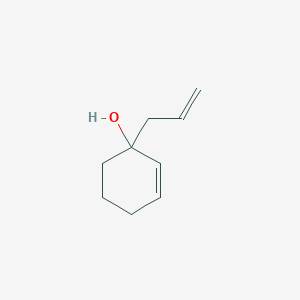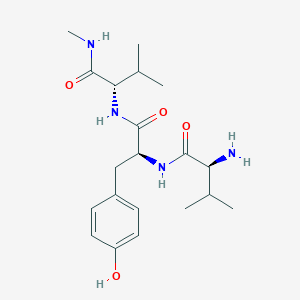
L-Valyl-L-tyrosyl-N-methyl-L-valinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Valyl-L-tyrosyl-N-methyl-L-valinamide is a synthetic peptide compound composed of three amino acids: valine, tyrosine, and N-methylvaline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-tyrosyl-N-methyl-L-valinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The amino acids are activated using coupling reagents such as HBTU or DIC and then added to the resin-bound peptide chain.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, such as HPLC, to ensure the final product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
L-Valyl-L-tyrosyl-N-methyl-L-valinamide can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target the peptide bonds or specific side chains.
Substitution: Nucleophilic substitution reactions can occur at the amide bonds or side chains.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction can result in the cleavage of peptide bonds.
Applications De Recherche Scientifique
L-Valyl-L-tyrosyl-N-methyl-L-valinamide has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of peptide-based materials and coatings.
Mécanisme D'action
The mechanism of action of L-Valyl-L-tyrosyl-N-methyl-L-valinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The pathways involved depend on the specific target and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Valyl-L-tyrosyl-L-valine: Similar structure but lacks the N-methyl group.
L-Valyl-L-phenylalanine: Contains phenylalanine instead of tyrosine.
L-Valyl-L-tyrosyl-L-tryptophan: Contains tryptophan instead of N-methylvaline.
Uniqueness
L-Valyl-L-tyrosyl-N-methyl-L-valinamide is unique due to the presence of the N-methyl group, which can influence its binding affinity and specificity for certain targets. This modification can also affect the compound’s stability and resistance to enzymatic degradation.
Propriétés
Numéro CAS |
64834-47-5 |
|---|---|
Formule moléculaire |
C20H32N4O4 |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
(2S)-2-amino-N-[(2S)-3-(4-hydroxyphenyl)-1-[[(2S)-3-methyl-1-(methylamino)-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C20H32N4O4/c1-11(2)16(21)19(27)23-15(10-13-6-8-14(25)9-7-13)18(26)24-17(12(3)4)20(28)22-5/h6-9,11-12,15-17,25H,10,21H2,1-5H3,(H,22,28)(H,23,27)(H,24,26)/t15-,16-,17-/m0/s1 |
Clé InChI |
GBNCLOFWCFXLNF-ULQDDVLXSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)NC)N |
SMILES canonique |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 7-[2-oxo-5-(3-oxooct-1-EN-1-YL)pyrrolidin-1-YL]heptanoate](/img/structure/B14479716.png)
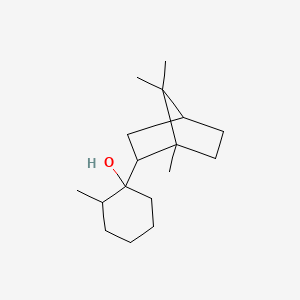
![2-{4-[(2,4-Dichlorophenoxy)methyl]phenoxy}propan-1-ol](/img/structure/B14479729.png)
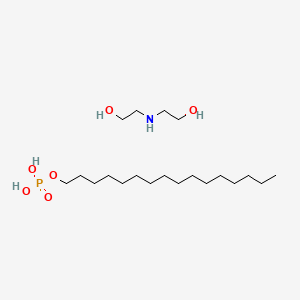
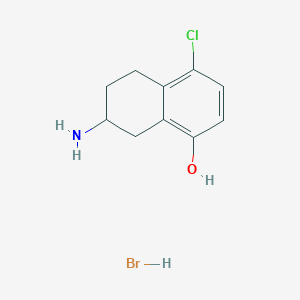


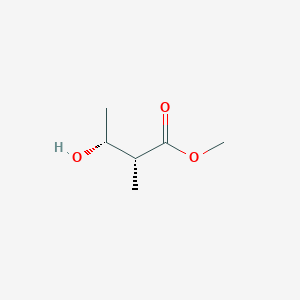
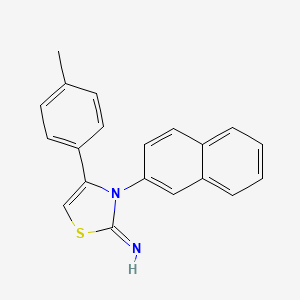

![5-[(E)-[4-[(E)-(8-hydroxy-5-quinolyl)azo]phenyl]azo]quinolin-8-ol](/img/structure/B14479771.png)

